molecular formula C3H4BrClO B7887629 (2S)-2-bromopropanoyl chloride

(2S)-2-bromopropanoyl chloride

Cat. No.: B7887629
M. Wt: 171.42 g/mol
InChI Key: OZGMODDEIHYPRY-REOHCLBHSA-N
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Description

(2S)-2-bromopropanoyl chloride is an organic compound with the molecular formula C3H4BrClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-bromopropanoyl chloride can be synthesized through several methods. One common approach involves the reaction of (2S)-2-bromopropanoic acid with thionyl chloride (SOCl2). The reaction typically takes place under reflux conditions, where the (2S)-2-bromopropanoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux, and the resulting this compound is distilled off .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar methods but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, industrial processes may employ alternative chlorinating agents to optimize yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-bromopropanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction: It can be reduced to (2S)-2-bromopropanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, it can undergo oxidation to form (2S)-2-bromopropanoic acid under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols are commonly used. The reactions typically occur at room temperature or under mild heating.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in anhydrous ether solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Reduction: (2S)-2-bromopropanol.

    Oxidation: (2S)-2-bromopropanoic acid.

Scientific Research Applications

(2S)-2-bromopropanoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is utilized in the synthesis of active pharmaceutical ingredients (APIs) and intermediates for drug development.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2S)-2-bromopropanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can modify amino acids in proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-bromopropanoyl chloride: The enantiomer of (2S)-2-bromopropanoyl chloride, which has similar reactivity but different stereochemistry.

    2-chloropropanoyl chloride: A similar compound where the bromine atom is replaced with a chlorine atom, resulting in different reactivity and applications.

    2-bromobutanoyl chloride: A homologous compound with an additional carbon atom in the chain, leading to variations in physical and chemical properties.

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific reactivity and ability to introduce bromine atoms into molecules make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2S)-2-bromopropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrClO/c1-2(4)3(5)6/h2H,1H3/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGMODDEIHYPRY-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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